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Compound of Interest

Compound Name: L-371,257

Cat. No.: B1673725 Get Quote

For researchers, scientists, and drug development professionals, this document provides an in-

depth technical overview of L-371,257, a potent and selective non-peptide antagonist of the

oxytocin receptor. This guide covers its chemical structure, physicochemical properties,

pharmacology, and detailed experimental protocols relevant to its study.

Chemical Structure and Properties
L-371,257 is a complex heterocyclic molecule with the systematic IUPAC name 1-[1-[4-(1-

acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one.[1] Its

chemical structure is characterized by a central piperidine ring linking a benzoxazinone moiety

and a substituted benzoyl group, which in turn is connected to an N-acetylpiperidine ether.

Table 1: Chemical Identifiers for L-371,257

Identifier Value

IUPAC Name

1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-

methoxybenzoyl]piperidin-4-yl]-4H-3,1-

benzoxazin-2-one[1]

CAS Number 162042-44-6

SMILES
O=C1OCc2ccccc2N1C(CC4)CCN4C(=O)c2ccc(

cc2OC)OC5CCN(C(C)=O)CC5

Table 2: Physicochemical Properties of L-371,257
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Property Value

Molecular Formula C₂₈H₃₃N₃O₆

Molecular Weight 507.59 g/mol

Appearance Solid powder

Solubility
Soluble to 5 mM in DMSO with gentle warming.

Slightly soluble in acetonitrile (0.1-1 mg/mL).

Purity Typically ≥98% (HPLC)

Biological Activity and Pharmacology
L-371,257 is a potent and selective competitive antagonist of the human oxytocin receptor

(OTR).[2] It exhibits high affinity for the OTR with a reported Ki value of 4.6 nM.[2] A key feature

of L-371,257 is its high selectivity for the OTR over the closely related vasopressin receptors

(V1a and V2), with over 800-fold selectivity.[2] This selectivity is crucial for minimizing off-target

effects in experimental and potential therapeutic applications.

The compound has demonstrated efficacy in functional assays, antagonizing oxytocin-induced

contractions in isolated rat uterine tissue with a pA2 value of 8.44.[2] L-371,257 is orally

bioavailable but has poor penetration of the blood-brain barrier, making it a valuable tool for

studying the peripheral effects of oxytocin receptor antagonism with limited central nervous

system side effects.[3][4]

Table 3: Pharmacological Data for L-371,257

Parameter Species/System Value

Ki (Oxytocin Receptor) Human 4.6 nM[2]

pA2 Isolated Rat Uterine Tissue 8.44[2]

Selectivity
>800-fold over human V1a and

V2 receptors[2]
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Mechanism of Action: Oxytocin Receptor Signaling
Pathway
The oxytocin receptor is a class A G-protein coupled receptor (GPCR). Upon binding of its

endogenous ligand, oxytocin, the receptor primarily couples to Gαq/11 G-proteins. This initiates

a downstream signaling cascade that is inhibited by L-371,257.
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Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of L-371,257.

Experimental Protocols
Chemical Synthesis
The synthesis of L-371,257 was first reported by Williams et al. in the Journal of Medicinal

Chemistry (1995, 38, 4634-4636).[5] While the full detailed experimental procedure is found in

the original publication, the general strategy involves the coupling of three key fragments: the

4H-3,1-benzoxazin-2-one core, a central piperidine linker, and a substituted benzoyl moiety

bearing the N-acetyl-4-piperidinoxy ether side chain. The synthesis of the benzoxazinone core

can be achieved through various methods, often starting from anthranilic acid derivatives.[6]

Radioligand Binding Assay for Oxytocin Receptor
This protocol is designed to determine the binding affinity (Ki) of L-371,257 for the oxytocin

receptor through competitive displacement of a radiolabeled ligand.

Materials:
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Cell membranes expressing the human oxytocin receptor.

Radioligand (e.g., [³H]-Oxytocin).

L-371,257 stock solution.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

Wash buffer (ice-cold).

Glass fiber filters.

Scintillation cocktail.

96-well plates.

Filtration apparatus.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells or tissues expressing the oxytocin receptor in ice-

cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay

buffer. Determine the protein concentration.

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

A constant amount of membrane preparation.

A fixed concentration of [³H]-Oxytocin (typically at or near its Kd).

Increasing concentrations of L-371,257.

For total binding, add vehicle instead of L-371,257.

For non-specific binding, add a high concentration of unlabeled oxytocin.
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Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium

(e.g., 60-90 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration

apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of L-371,257 to

determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay
This assay measures the functional antagonist activity of L-371,257 by quantifying its ability to

inhibit oxytocin-stimulated production of inositol phosphates, a downstream second messenger

of OTR activation.

Materials:

Cells expressing the human oxytocin receptor.

Labeling medium (e.g., inositol-free medium).

[³H]-myo-inositol.

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP degradation.

Oxytocin solution.

L-371,257 stock solution.

Quenching solution (e.g., ice-cold trichloroacetic acid).

Anion exchange chromatography columns.

Elution buffers.
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Scintillation cocktail and counter.

Procedure:

Cell Labeling: Plate cells and incubate with [³H]-myo-inositol in labeling medium to allow for

incorporation into cellular phosphoinositides.

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl and

varying concentrations of L-371,257.

Stimulation: Add oxytocin to the wells to stimulate the OTR and incubate for a defined period.

Termination and Lysis: Stop the reaction by adding a quenching solution and lyse the cells.

IP Separation: Apply the cell lysates to anion exchange columns. Wash the columns and

elute the different inositol phosphate fractions with appropriate elution buffers of increasing

ionic strength.

Quantification: Add scintillation cocktail to the eluted fractions and measure the radioactivity.

Data Analysis: Determine the amount of [³H]-IPs produced in response to oxytocin in the

presence of different concentrations of L-371,257. Plot the response as a percentage of the

maximal oxytocin response against the log concentration of L-371,257 to determine the IC₅₀.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of a novel oxytocin

receptor antagonist like L-371,257.
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Caption: General experimental workflow for the characterization of an oxytocin receptor

antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

